molecular formula C9H13NO3 B2627853 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid CAS No. 1494234-71-7

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

Cat. No.: B2627853
CAS No.: 1494234-71-7
M. Wt: 183.207
InChI Key: LFGIUWXFBPKTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid is a versatile bicyclic proline analog that serves as a key chiral scaffold and synthetic intermediate in organic and medicinal chemistry. Its constrained, rigid structure makes it particularly valuable for the synthesis of peptidomimetics, where it is used to induce specific secondary structures and enhance metabolic stability in bioactive compounds. This compound is a prominent precursor in the synthesis of indolizidine alkaloids, a class of natural products known for their diverse biological activities. Researchers utilize this building block extensively in the development of organocatalysts, leveraging its defined stereochemistry to influence asymmetric synthesis. Its primary research value lies in its ability to act as a conformationally locked dipeptide mimic, which is crucial for probing protein-ligand interactions and for the rational design of enzyme inhibitors. The compound's mechanism of action in research settings is context-dependent, often functioning as a structural element that dictates the three-dimensional orientation of pharmacophores, thereby modulating the affinity and selectivity of potential therapeutic agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGIUWXFBPKTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC(=O)N2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional features of 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid with three related compounds:

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method References
5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid (Target Compound) C₁₁H₁₃NO₃ -COOH at C8, -O at C5 Not explicitly reported Likely via cyclization of maleic anhydride with amine/furan precursors
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid C₁₆H₁₅NO₄ -COOH at C4, phenyl at C6, fused furo ring None reported; notable crystallographic features Reaction of [3-(2-furyl)-2-propenyl]-phenylamine with maleic anhydride
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid (Compound 124) C₇H₈O₄ Propanoic acid chain, 5-oxo-dihydrofuran core Antifungal (MIC = 102.6 µM vs. F. graminearum) Isolated from Aspergillus tubingensis endophyte
Methyl 6-hydroxy-5-oxo-7-(1-phenylallyl)-1,2,3,5-tetrahydroindolizine-8-carboxylate C₁₉H₁₉NO₄ Methyl ester at C8, hydroxy at C6, 1-phenylallyl at C7 Not reported Likely esterification of parent carboxylic acid

Key Structural and Functional Differences

Core Structure: The target compound and the methyl ester analogue (C₁₉H₁₉NO₄) share an indolizine backbone but differ in saturation and substituents. The methyl ester derivative has a fully saturated 1,2,3,5-tetrahydroindolizine system, while the target retains partial unsaturation (2,3,6,7,8,8a-hexahydro) . The furo-isoindole derivative (C₁₆H₁₅NO₄) incorporates a fused furan ring, enhancing rigidity and influencing hydrogen-bonding patterns in its crystal lattice .

Substituent Effects: Carboxylic Acid vs. Phenyl and Allyl Groups: The phenyl substituent in the furo-isoindole derivative (C₁₆H₁₅NO₄) and the 1-phenylallyl group in the methyl ester analogue (C₁₉H₁₉NO₄) contribute to steric bulk and π-π interactions, which may influence binding to biological targets .

Biological Activity

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid is a compound characterized by its unique indolizine structure. This bicyclic system containing a nitrogen atom has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies and findings.

  • IUPAC Name: 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid
  • Molecular Formula: C9H13NO3
  • CAS Number: 1494234-71-7

The biological activity of this compound is attributed to its interactions with specific molecular targets. These interactions may lead to enzyme inhibition or modulation of receptor activity. Ongoing research aims to elucidate the exact pathways involved in its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds derived from indolizine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range significantly based on structural modifications.
CompoundMIC (μM)MBC (μM)
Compound 5b0.56 - 12.502.08 - 16.67
Compound 5j7.68 - 30.7415.37 - 61.48

The best antibacterial activity was observed in compound 5b, while compound 5j demonstrated lower efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has been studied for antifungal activity:

  • Inhibition of Fungal Growth: The most potent compounds showed MIC values ranging from 2.31 to 4.33 μM against certain fungal strains.
CompoundMIC (μM)MFC (μM)
Compound 5f2.31 - 4.333.67 - 7.34
Compound 4i4.00 - 32.048.01 - 64.09

Compound 5f exhibited superior antifungal activity compared to standard antifungal agents like ketoconazole .

Enzyme Inhibition

Research has also highlighted the potential of this compound as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism:

  • Monoamine Oxidase Activity: N'-substituted hydrazides derived from indolizine structures have shown enhanced inhibition of MAO compared to traditional inhibitors like iproniazid .

Case Studies and Research Findings

  • Antimicrobial Screening: A study involving various synthesized derivatives of indolizine demonstrated broad-spectrum antibacterial and antifungal activities with structural modifications leading to enhanced potency.
  • Docking Studies: Computational docking studies revealed that the compound interacts favorably with key enzymes involved in microbial resistance mechanisms, suggesting a basis for its observed biological activities .

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